3-Iodo-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
3-Iodo-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by the presence of an iodine atom at the 3-position of the pyrazolo[4,3-d]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine typically involves the iodination of a preformed pyrazolo[4,3-d]pyrimidine scaffold. One common method includes the reaction of pyrazolo[4,3-d]pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Often use palladium catalysts and bases like potassium phosphate in solvents such as toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino-pyrazolopyrimidine derivative, while coupling with a boronic acid would produce a biaryl-pyrazolopyrimidine .
Scientific Research Applications
3-Iodo-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Pharmaceutical Research: It is explored for its potential therapeutic applications, including anti-inflammatory and antiviral activities.
Industrial Applications: The compound is used in the development of new materials and chemical processes due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrazolo[4,3-d]pyrimidine primarily involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-pyrazolo[4,3-d]pyrimidine
- 3-Chloro-1H-pyrazolo[4,3-d]pyrimidine
- 3-Fluoro-1H-pyrazolo[4,3-d]pyrimidine
Uniqueness
3-Iodo-1H-pyrazolo[4,3-d]pyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can enhance the compound’s binding affinity to certain biological targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C5H3IN4 |
---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
3-iodo-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C5H3IN4/c6-5-4-3(9-10-5)1-7-2-8-4/h1-2H,(H,9,10) |
InChI Key |
QTEPSNRIXHMSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC2=C(NN=C21)I |
Origin of Product |
United States |
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